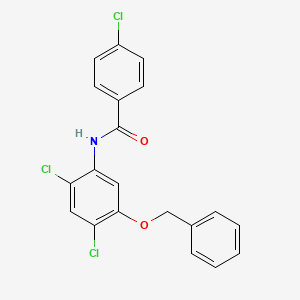

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-chlorobenzenecarboxamide

描述

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-chlorobenzenecarboxamide is a synthetic carboxamide derivative characterized by a dichlorophenyl backbone substituted with a benzyloxy group at the 5-position and a 4-chlorobenzene carboxamide moiety.

属性

IUPAC Name |

4-chloro-N-(2,4-dichloro-5-phenylmethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl3NO2/c21-15-8-6-14(7-9-15)20(25)24-18-11-19(17(23)10-16(18)22)26-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFSCBKXPSUPIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)NC(=O)C3=CC=C(C=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Compounds with similar structures have been known to target enzymes involved in the suzuki–miyaura cross-coupling reactions. This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a mechanism similar to the suzuki–miyaura cross-coupling reactions. This involves the formation of new carbon-carbon bonds under mild and functional group tolerant reaction conditions.

Biochemical Pathways

Compounds with similar structures have been known to influence the suzuki–miyaura cross-coupling reactions. This reaction is a key step in various biochemical pathways, particularly those involving the formation of carbon-carbon bonds.

Result of Action

Based on its potential role in the suzuki–miyaura cross-coupling reactions, it may influence the formation of carbon-carbon bonds, which is a fundamental process in various biochemical reactions.

生物活性

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-chlorobenzenecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H16Cl3N2O2. It possesses a complex structure characterized by multiple aromatic rings and halogen substitutions, which are known to influence its biological properties.

Pharmacological Effects

Research indicates that compounds with similar structural features often exhibit significant biological activities, particularly in the realm of neuroprotection and enzyme inhibition. The following table summarizes some relevant findings regarding the biological activities associated with related compounds.

The mechanism of action for this compound is not fully elucidated in available literature. However, compounds with similar structures have been shown to act as selective inhibitors of monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters in the brain. This inhibition can lead to increased levels of dopamine, making these compounds potential candidates for treating neurodegenerative diseases such as Parkinson's disease.

Case Studies

- Neuroprotective Effects : A study evaluating the neuroprotective effects of related compounds demonstrated significant reductions in oxidative stress markers in neuronal cell cultures treated with MAO-B inhibitors. The results suggested that these compounds could mitigate neurodegeneration through antioxidant mechanisms .

- Anticancer Activity : Another investigation into structurally similar compounds revealed promising anticancer properties against various cancer cell lines. The study highlighted the potential for these compounds to induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

- Metal Chelation : Some derivatives have shown metal-chelating abilities that may contribute to their neuroprotective effects by preventing metal-induced oxidative damage . This characteristic is particularly relevant for conditions where metal dysregulation is implicated.

相似化合物的比较

Structural Analogues from

Compounds 51–55 in share a benzylthio-chlorophenyl backbone but differ in substituents on the triazin-3-yl group. Key comparisons include:

| Compound ID | Substituent on Triazin-3-yl | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| 51 | 3-Fluorophenyl | 266–268 | -F, -SO₂NH- |

| 52 | 4-Trifluoromethylphenyl | 277–279 | -CF₃, -SO₂NH- |

| 53 | 4-Methoxyphenyl | 255–258 | -OCH₃, -SO₂NH- |

| 54 | 3-Methoxyphenyl | 237–239 | -OCH₃, -SO₂NH- |

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The trifluoromethyl group (-CF₃) in compound 52 increases melting point (277–279°C) compared to methoxy (-OCH₃) substituents in 53 and 54, likely due to enhanced molecular symmetry and intermolecular interactions .

- Positional Effects : The 3-methoxyphenyl substituent in compound 54 results in a lower melting point (237–239°C) than its 4-methoxy counterpart (255–258°C), highlighting the role of substituent orientation in crystallinity .

Imidazole Carboxamide Derivatives (–3, 13)

Compounds such as 13c and 13d (–3) feature imidazole-4-carboxamide cores with dichlorophenyl and hydroxycyclohexyl groups. Unlike the target compound, these analogs include heterocyclic rings (imidazole) and exhibit stereochemical variations (trans vs. cis cyclohexyl hydroxy groups).

- Synthesis : Both 13c and 13d are synthesized via HBr/AcOH-mediated deprotection, followed by neutralization with NaHCO₃, suggesting similar acid-sensitive functional groups (e.g., benzyl ethers) in the target compound .

- Biological Relevance: Pyrazole carboxamides like SR141716 () are known cannabinoid receptor antagonists. The dichlorophenyl group in SR141716 and the target compound may enhance receptor binding via hydrophobic interactions, though activity depends on the heterocycle (pyrazole vs. benzene) .

Chlorinated Aromatic Compounds ()

Chlorinated analogs such as 2,4-dichlorophenol () and benzoxazole derivatives () share halogenated aromatic systems with the target compound.

- For example, 2,4-dichlorophenol has a logP of 2.9, whereas the target compound’s logP is likely higher due to the benzyloxy and carboxamide groups .

- Synthetic Routes : Benzoxazole derivatives in are synthesized via condensation reactions, akin to the carboxamide coupling steps inferred for the target compound .

Fluorescence and Spectroscopic Properties ()

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () exhibits fluorescence at 340 nm (excitation) and 430 nm (emission). While the target compound lacks methoxy groups, its chlorobenzene moiety may similarly influence UV-Vis absorption and fluorescence, depending on conjugation effects .

常见问题

Q. What synthetic strategies are effective for preparing N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-chlorobenzenecarboxamide, and how can reaction yields be optimized?

The synthesis typically involves coupling a benzyloxy-dichlorophenyl amine with a 4-chlorobenzoyl chloride derivative. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous dichloromethane or DMF under nitrogen .

- Protection/deprotection : The benzyloxy group may require protection during acidic/basic conditions. For example, benzyl ethers are stable under most conditions but can be cleaved via hydrogenolysis .

- Yield optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves purity. Evidence from similar compounds shows yields ranging from 34–63% depending on substituent steric effects .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .

- Spectroscopy :

- Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.4% .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s activity as a cannabinoid CB1 receptor ligand?

- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]SR141716A) and HEK293 cells expressing human CB1 receptors. Calculate IC50 values via displacement curves .

- Functional assays : Measure cAMP inhibition or β-arrestin recruitment in CB1-transfected cells. Compare selectivity against CB2 receptors (e.g., IC50 ratios >200 indicate CB1 specificity) .

- Structural insights : Perform molecular docking using CB1 crystal structures (PDB: 5TGZ) to predict binding interactions with residues like Phe170 or Lys192 .

Q. What analytical approaches resolve contradictions in biological activity data for structurally analogous compounds?

- Metabolic stability : Assess liver microsome stability (e.g., mouse/human CYP450 isoforms). Poor stability in analogs may explain discrepancies between in vitro and in vivo data .

- Solubility and permeability : Use shake-flask methods (aqueous solubility) and Caco-2 assays (Papp values). Low solubility can reduce apparent potency .

- Off-target profiling : Screen against related receptors (e.g., TRPV1, GPR55) to rule out cross-reactivity .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate logP (target <5), topological polar surface area (<90 Ų), and P-glycoprotein substrate likelihood .

- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with CB1 binding affinity using CoMFA or machine learning models .

- Metabolite prediction : Software like Meteor (Lhasa Ltd.) identifies potential oxidation sites (e.g., benzyloxy dealkylation) for targeted deuteriation to improve half-life .

Q. What methodologies are recommended for studying the compound’s stability under varying storage and experimental conditions?

- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–4 weeks. Monitor degradation via HPLC; common products include hydrolyzed amides or dechlorinated derivatives .

- Solution stability : Test in PBS (pH 7.4) and DMSO at 25°C. Use LC-MS to identify oxidation/byproducts. Stabilize with antioxidants (e.g., BHT) if needed .

- Crystallinity analysis : Perform XRPD to detect polymorphic transitions during storage, which may alter dissolution rates .

Q. How can researchers investigate the ecological impact of this compound during preclinical development?

- Aquatic toxicity : Follow OECD 202 guidelines using Daphnia magna (48-hour EC50). Chlorinated aromatics often show moderate toxicity (EC50 ~1–10 mg/L) .

- Biodegradation : Use OECD 301B (CO2 evolution test) to assess persistence. Halogenated compounds typically exhibit slow mineralization (<20% in 28 days) .

- Bioaccumulation : Calculate log Kow (octanol-water partition coefficient). Values >4.5 indicate high bioaccumulation potential, requiring structural mitigation (e.g., introducing polar groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。